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molecular formula C4H2BrNOS B1287911 2-Bromothiazole-4-carbaldehyde CAS No. 5198-80-1

2-Bromothiazole-4-carbaldehyde

Cat. No. B1287911
M. Wt: 192.04 g/mol
InChI Key: MNQVIZWWCRPZOK-UHFFFAOYSA-N
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Patent
US07084147B2

Procedure details

2-Bromothiazole-4-carbaldehyde (6.56 g, 34.17 mmol) [A. T. Ung, S. G. Pyne/Tetrahedron: Asymmetry 9 (1998) 1395–1407] and ethylene glycol (5.72 ml, 102.5 mmol) were heated under reflux in toluene (50 ml), with a Dean and Stark trap fitted, for 18 hr. The product was concentrated and purified by column chromatography (15% ethyl acetate /hexane) to give the product as a yellow solid (6.03 g); m/z 236,238.
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
5.72 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH:7]=[O:8])[N:6]=1.[CH2:9](O)[CH2:10][OH:11]>C1(C)C=CC=CC=1>[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH:7]2[O:11][CH2:10][CH2:9][O:8]2)[N:6]=1

Inputs

Step One
Name
Quantity
6.56 g
Type
reactant
Smiles
BrC=1SC=C(N1)C=O
Step Two
Name
Quantity
5.72 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted, for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (15% ethyl acetate /hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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